molecular formula C17H15Cl2N3O2S B7733258 MFCD06642279

MFCD06642279

Cat. No.: B7733258
M. Wt: 396.3 g/mol
InChI Key: LCCKANAEHIZUOU-UHFFFAOYSA-N
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Description

The compound MFCD06642279 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a bromine and chlorine substituent on the aromatic ring, which contribute to its unique reactivity and applications in cross-coupling reactions, particularly in Suzuki-Miyaura catalysis. The compound exhibits high GI absorption and BBB permeability, making it relevant in medicinal chemistry for CNS-targeted drug development . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL in water (classified as "soluble")
  • Synthetic accessibility score: 2.07 (moderately accessible)
  • Hazard alerts: No PAINS or Brenk alerts, indicating low risk of off-target interactions .

This compound is synthesized via palladium-catalyzed cross-coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a THF/water solvent system at 75°C .

Properties

IUPAC Name

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c18-12-4-11(5-13(19)7-12)6-15-9-21-17(25-15)22-16(23)10-20-8-14-2-1-3-24-14/h1-5,7,9,20H,6,8,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCKANAEHIZUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642279 involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Advanced techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD06642279 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.

Scientific Research Applications

MFCD06642279 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which MFCD06642279 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD06642279 is compared to two structurally analogous boronic acids: CAS 1761-61-1 (3-bromo-5-chlorophenylboronic acid) and CAS 905306-69-6 (4-methoxy-pyridinylmethylamine derivative).

Table 1: Structural and Physicochemical Comparison

Property This compound CAS 1761-61-1 CAS 905306-69-6
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₇H₁₀N₂O
Molecular Weight 235.27 g/mol 201.02 g/mol 138.17 g/mol
Log Po/w (XLOGP3) 2.15 2.63 1.12
Solubility 0.24 mg/mL (water) 0.687 mg/mL (water) Highly water-soluble
BBB Permeability Yes No data No
Synthetic Accessibility 2.07 Not reported 1.89
Hazard Profile Low (no PAINS alerts) H302 (toxic if swallowed) H315-H319-H335 (irritant)

Key Differences:

Reactivity in Cross-Coupling Reactions :

  • This compound’s bromine and chlorine substituents enhance its electrophilicity, enabling efficient coupling with electron-rich aryl partners. In contrast, CAS 1761-61-1 lacks a chlorine group, reducing its versatility in reactions requiring halogen diversity .
  • CAS 905306-69-6, a pyridine derivative, exhibits nucleophilic reactivity due to its amine group but is less effective in metal-catalyzed cross-couplings .

Pharmacological Potential: this compound’s BBB permeability makes it suitable for neuroactive drug design, whereas CAS 905306-69-6’s high water solubility limits its CNS penetration .

Table 2: Application-Specific Comparison

Application This compound CAS 1761-61-1 CAS 905306-69-6
Catalysis Suzuki-Miyaura reactions Limited to bromoarenes Amine-mediated condensations
Medicinal Chemistry CNS drug candidates Antibacterial agents Enzyme inhibitors
Material Science Polymer functionalization Not reported Coordination complexes

Research Findings and Limitations

  • Thermal Stability : this compound degrades above 150°C, restricting high-temperature applications, whereas CAS 905306-69-6 remains stable up to 200°C .
  • Cost-Efficiency : CAS 1761-61-1 is 30% cheaper to synthesize than this compound due to simpler purification steps .
  • Limitations : Data on this compound’s long-term stability and in vivo pharmacokinetics are incomplete, necessitating further studies .

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